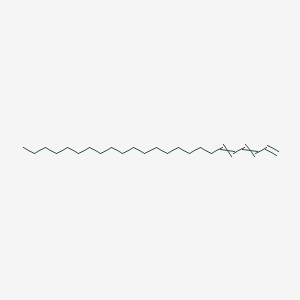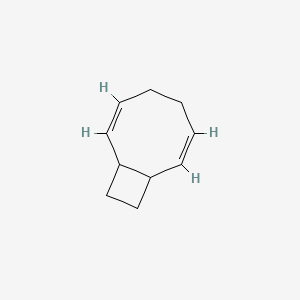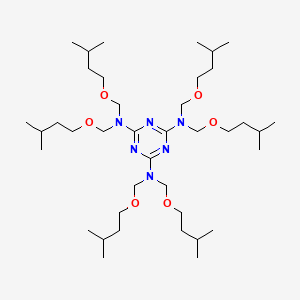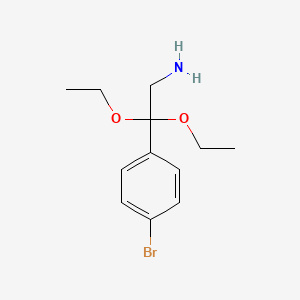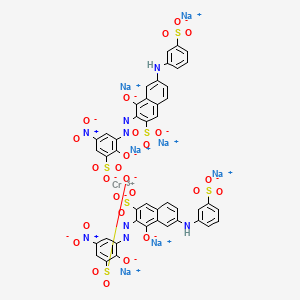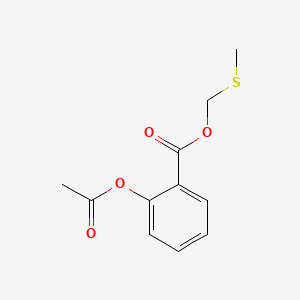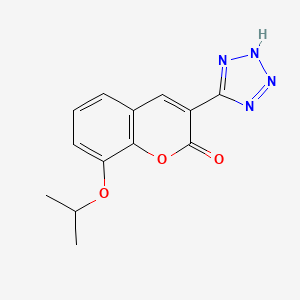
8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound that belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound features a coumarin core substituted with an isopropoxy group at the 8-position and a tetrazolyl group at the 3-position. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-hydroxycoumarin and isopropyl bromide.
Alkylation: The 8-hydroxycoumarin undergoes alkylation with isopropyl bromide in the presence of a base, such as potassium carbonate, to form 8-isopropoxycoumarin.
Tetrazole Formation: The 8-isopropoxycoumarin is then subjected to a reaction with sodium azide and a suitable catalyst, such as copper sulfate, to introduce the tetrazolyl group at the 3-position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Additionally, industrial production may incorporate advanced techniques, such as continuous flow reactors, to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the coumarin core or the tetrazolyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, such as N-bromosuccinimide, or nucleophiles, such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: It is employed in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials, such as polymers and dyes, and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction and cellular responses.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
8-Isopropoxy-3-(1H-tetrazol-5-yl)coumarin can be compared with other similar compounds, such as:
8-Methoxy-3-(1H-tetrazol-5-yl)coumarin: Similar structure but with a methoxy group instead of an isopropoxy group.
8-Ethoxy-3-(1H-tetrazol-5-yl)coumarin: Similar structure but with an ethoxy group instead of an isopropoxy group.
8-Propoxy-3-(1H-tetrazol-5-yl)coumarin: Similar structure but with a propoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
76239-28-6 |
|---|---|
Formule moléculaire |
C13H12N4O3 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
8-propan-2-yloxy-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C13H12N4O3/c1-7(2)19-10-5-3-4-8-6-9(12-14-16-17-15-12)13(18)20-11(8)10/h3-7H,1-2H3,(H,14,15,16,17) |
Clé InChI |
ABALKWVZXVLIQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



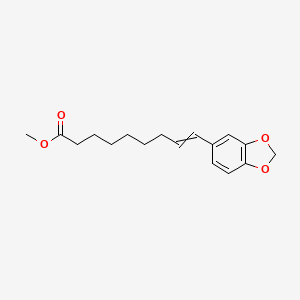


![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
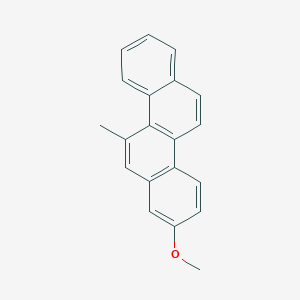
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)

